

# An In-depth Technical Guide to the Chemical Properties of Isonox 132

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **Isonox** 132, a hindered phenolic antioxidant. The information is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their work. This document outlines its fundamental chemical characteristics, methodologies for its analysis, and its mechanism of action as an antioxidant.

### **Core Chemical Properties of Isonox 132**

**Isonox** 132 is chemically identified as 4-sec-butyl-2,6-di-tert-butylphenol, with the CAS Number 17540-75-9. It belongs to the class of sterically hindered phenols, which are known for their efficacy as primary antioxidants.[1]

### **Quantitative Data Summary**

The following table summarizes the key quantitative chemical and physical properties of **Isonox** 132. It is important to note that some variations in reported values exist across different suppliers.



Property	Value	Test Condition/Notes
Molecular Formula	C18H30O	
Molecular Weight	262.43 g/mol	_
Melting Point	19 - 25 °C	Reported values vary.[2][3]
Boiling Point	141-142 °C	at 10 mmHg.[3]
275 °C	at atmospheric pressure.[2]	
Density	0.902 g/mL	at 25 °C.
Flash Point	>99 °C	Closed cup.[2]
Water Solubility	Insoluble	Qualitative. Quantitative data not readily available.
Organic Solvent Solubility	Soluble	Soluble in various organic solvents such as hexane.[4]

### **Experimental Protocols**

Detailed methodologies for the characterization of **Isonox** 132 are crucial for its application in research and development. The following sections provide protocols for key experiments.

### **Determination of Melting Point**

#### Methodology:

- Instrumentation: A calibrated melting point apparatus (e.g., Gallenkamp or similar).
- Sample Preparation: A small, dry sample of Isonox 132 is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- Procedure:
  - The capillary tube is placed in the heating block of the melting point apparatus.



- The temperature is raised at a rapid rate until it is approximately 15-20°C below the expected melting point.
- The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
- The temperature at which the first drop of liquid appears is recorded as the start of the melting range.
- The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
- Data Analysis: The melting point is reported as a range from the initial to the final temperature.

# Thermal Stability Analysis by Thermogravimetric Analysis (TGA)

#### Methodology:

- Instrumentation: A calibrated thermogravimetric analyzer.
- Sample Preparation: 5-10 mg of Isonox 132 is accurately weighed into a ceramic or platinum TGA pan.
- Procedure:
  - The sample pan is placed in the TGA furnace.
  - The furnace is purged with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to establish an inert atmosphere.
  - The sample is heated from ambient temperature to a final temperature of 600°C at a constant heating rate of 10 °C/min.
  - The weight loss of the sample is recorded as a function of temperature.
- Data Analysis: The TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition and the temperatures at which significant weight loss occurs.



# Antioxidant Activity Assessment by DPPH Radical Scavenging Assay

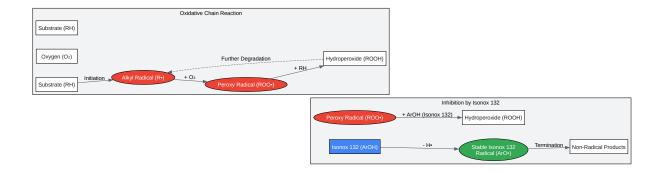
#### Methodology:

- Reagents and Instrumentation:
  - DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).
  - Isonox 132 stock solution (e.g., 1 mg/mL in methanol).
  - Methanol (analytical grade).
  - UV-Vis spectrophotometer.
- Procedure:
  - Prepare a series of dilutions of the Isonox 132 stock solution in methanol to obtain a range of concentrations.
  - o In a set of test tubes, add 2 mL of the DPPH solution to 2 mL of each Isonox 132 dilution.
  - A control sample is prepared by mixing 2 mL of DPPH solution with 2 mL of methanol.
  - The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
  - The absorbance of each solution is measured at 517 nm using the spectrophotometer.
- Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A\_control A\_sample) / A\_control] x 100 Where A\_control is the absorbance of the control and A\_sample is the absorbance of the test sample. The IC<sub>50</sub> value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the concentration of Isonox 132.

# Visualizations Antioxidant Mechanism of Isonox 132



As a hindered phenolic antioxidant, **Isonox** 132 functions by interrupting the free-radical chain reactions that lead to oxidative degradation. The sterically bulky tert-butyl groups on the phenol ring enhance its stability and efficiency as a radical scavenger.



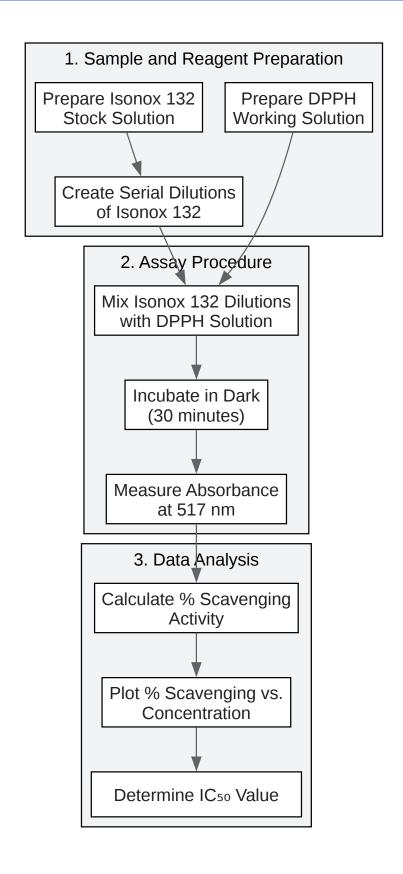
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Caption: Antioxidant mechanism of Isonox 132 via radical scavenging.

## **Experimental Workflow for Antioxidant Activity Assessment**

The following diagram illustrates a typical workflow for evaluating the antioxidant capacity of **Isonox** 132.





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Caption: Workflow for DPPH antioxidant activity assay of Isonox 132.



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